molecular formula C17H17N3O B5734622 2-[[(1-Prop-2-enylbenzimidazol-2-yl)amino]methyl]phenol

2-[[(1-Prop-2-enylbenzimidazol-2-yl)amino]methyl]phenol

Cat. No.: B5734622
M. Wt: 279.34 g/mol
InChI Key: ITDRXFIWVAKGAB-UHFFFAOYSA-N
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Description

2-[[(1-Prop-2-enylbenzimidazol-2-yl)amino]methyl]phenol is a complex organic compound that features a benzimidazole moiety linked to a phenol group through an aminomethyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(1-Prop-2-enylbenzimidazol-2-yl)amino]methyl]phenol typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone to form the benzimidazole coreCommon reagents used in these reactions include formic acid, trimethyl orthoformate, and various aldehydes or ketones .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[[(1-Prop-2-enylbenzimidazol-2-yl)amino]methyl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while nucleophilic substitution can introduce various functional groups into the molecule .

Scientific Research Applications

2-[[(1-Prop-2-enylbenzimidazol-2-yl)amino]methyl]phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[[(1-Prop-2-enylbenzimidazol-2-yl)amino]methyl]phenol involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can bind to DNA and proteins, affecting their function. The phenol group can participate in redox reactions, influencing cellular processes. These interactions can lead to various biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A simpler structure with similar biological activities.

    2-Phenylbenzimidazole: Contains a phenyl group instead of a phenol group.

    2-(Prop-2-en-1-yl)benzimidazole: Lacks the aminomethyl bridge and phenol group.

Uniqueness

2-[[(1-Prop-2-enylbenzimidazol-2-yl)amino]methyl]phenol is unique due to its combination of a benzimidazole core, a prop-2-enyl group, and a phenol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[[(1-prop-2-enylbenzimidazol-2-yl)amino]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-2-11-20-15-9-5-4-8-14(15)19-17(20)18-12-13-7-3-6-10-16(13)21/h2-10,21H,1,11-12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITDRXFIWVAKGAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2N=C1NCC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601333466
Record name 2-[[(1-prop-2-enylbenzimidazol-2-yl)amino]methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601333466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204812
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

692275-10-8
Record name 2-[[(1-prop-2-enylbenzimidazol-2-yl)amino]methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601333466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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